Hocogenin
Description
Structure
2D Structure
Properties
IUPAC Name |
16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h15-22,24,28H,5-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLRLLFJMZLYQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859377 | |
| Record name | 3-Hydroxyspirostan-12-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467-55-0 | |
| Record name | hecogenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Hecogenin: an Overview of Research Perspectives
Significance of Hecogenin as a Steroidal Sapogenin in Research
Hecogenin's primary significance in research and industry lies in its role as a key precursor for the semi-synthesis of a wide array of steroidal pharmaceuticals. youtube.com Its molecular structure, particularly the oxygen atom at the C-12 position, makes it an ideal starting material for producing corticosteroids such as cortisone, prednisone, and dexamethasone (B1670325). google.com This has made hecogenin a compound of high value to the pharmaceutical industry for the manufacturing of anti-inflammatory and steroidal hormone drugs. slideshare.net
Beyond its role as a synthetic intermediate, hecogenin itself exhibits a range of biological properties that are the subject of intensive research. caymanchem.com Scientific investigations have explored its potential anti-inflammatory, antioxidant, antiproliferative, and neuroprotective activities. caymanchem.com This dual role—as both a foundational building block for complex steroids and a bioactive molecule in its own right—underpins its importance in phytochemical and pharmacological research.
| Aspect of Significance | Description | Primary Research Area |
| Precursor for Synthesis | Serves as a crucial starting material for the production of high-value steroidal drugs. researchgate.net | Pharmaceutical Chemistry, Medicinal Chemistry |
| Unique Chemical Structure | The 12-oxo group is a key feature for its conversion into 11-oxygenated corticosteroids. google.com | Organic Synthesis, Drug Development |
| Inherent Biological Activity | Possesses intrinsic pharmacological properties, including anti-inflammatory and anti-cancer effects. caymanchem.comnih.gov | Pharmacology, Oncology, Natural Product Chemistry |
| Natural Abundance | Can be isolated in significant quantities from the waste generated by the sisal fiber industry. ncsu.edu | Phytochemistry, Green Chemistry, Biotechnology |
Historical Context of Hecogenin Research and Discovery
The history of hecogenin is intertwined with the traditional use of Agave plants, from which it is derived. For centuries, extracts from these plants were used in folk medicine to treat a variety of ailments. However, the scientific journey of hecogenin began in the mid-20th century, a period marked by a surge in steroid research. researchgate.net
A pivotal moment was the discovery in the 1940s and 1950s that steroidal sapogenins could be transformed into valuable pharmaceuticals like corticosteroids and hormones. ncsu.eduresearchgate.net The identification of hecogenin in the leaves of Agave sisalana (sisal) around 1951 was a significant breakthrough. ncsu.edu This discovery provided a new, plant-based source material for the burgeoning steroid industry, which had been seeking more efficient and scalable starting materials for drugs like cortisone. rsc.orgrsc.org This shifted hecogenin's status from a mere plant metabolite to a commercially important chemical, spurring research into its isolation, characterization, and chemical modification. researchgate.netncsu.edu
Current Research Landscape and Emerging Trends in Hecogenin Studies
The focus of contemporary hecogenin research is twofold: optimizing its use as a synthetic precursor and exploring its potential as a therapeutic agent. Scientists continue to investigate its biosynthetic pathways and develop more efficient methods for its extraction and purification from sisal waste. ncsu.eduresearchgate.net
A major trend in the current research landscape is the extensive investigation into hecogenin's diverse pharmacological activities. nih.gov Recent studies have demonstrated its effects across various experimental models. For example, in oncology research, hecogenin has been shown to inhibit the proliferation of several breast cancer cell lines, including MDA-MB-231 and MCF-7. caymanchem.com In the field of gastroenterology, it has been found to exhibit potent gastroprotective effects in animal models of gastric ulcers. caymanchem.com
Furthermore, researchers are actively creating and studying derivatives of hecogenin, such as hecogenin acetate (B1210297), to enhance its biological efficacy or to synthesize novel compounds with unique properties. nih.gov For instance, new cytotoxic analogues have been prepared from hecogenin acetate, showing potential for the development of new antineoplastic agents. The exploration of its molecular mechanisms, such as the modulation of cellular signaling pathways like ERK1/2 and MMP-2, is another key area of emerging interest. nih.gov This ongoing research highlights a shift towards understanding and utilizing hecogenin and its derivatives as bioactive molecules for potential future therapeutic applications. nih.gov
| Area of Study | Research Focus | Key Findings / Observations |
| Oncology | Investigating anti-proliferative and anti-cancer effects. | Hecogenin inhibits the growth of various breast cancer cell lines (in vitro). caymanchem.com Derivatives are being synthesized to create novel cytotoxic agents. |
| Gastroenterology | Exploring gastroprotective mechanisms. | Hecogenin reduces mucosal lesion area in ethanol-induced gastric ulcer models in mice (in vivo). caymanchem.com |
| Neuroprotection | Assessing effects on neuronal cells. | It has been observed to decrease the number of glutamate-induced TUNEL-positive primary rat spinal motor neurons (in vitro). caymanchem.com |
| Inflammation | Studying anti-inflammatory properties. | Hecogenin can inhibit the release of myeloperoxidase (MPO) from human neutrophils. caymanchem.com |
| Medicinal Chemistry | Creating novel derivatives for enhanced activity. | Hecogenin acetate, a derivative, is widely studied for its pharmacological profile. nih.gov |
Natural Abundance and Sustainable Sourcing for Hecogenin Research
Extraction and Isolation Methodologies for Hecogenin Research
Optimization of Extraction Parameters
Optimizing extraction parameters is critical for maximizing the yield and purity of hecogenin from plant materials. While specific detailed parameters for hecogenin extraction are not extensively detailed in all available research, general principles for optimizing the recovery of bioactive compounds apply. These include careful consideration of solvent composition, extraction time, and temperature. mdpi.com
For saponin (B1150181) isolation, which includes hecogenin, advanced extraction methods such as microwave-assisted solvent extraction (MASE) have been optimized. MASE offers a rapid and high-yield approach suitable for industrial application, as demonstrated in studies focusing on Chlorophytum borivilianum. globalresearchonline.net Other techniques like ultrasound-assisted extraction (UAE) are also employed to enhance extraction efficiency. nih.gov The goal of optimization is to minimize resource consumption (e.g., solvents, energy, time) while achieving maximum extraction efficiency, thereby contributing to a more environmentally friendly process. mdpi.com
Callus Culture and In Vitro Production of Hecogenin for Research
In vitro plant tissue culture techniques, particularly callus and root cultures, have emerged as effective methods for the controlled and enhanced production of hecogenin. This approach provides a continuous and sustainable source of the compound, overcoming the limitations of sourcing from intact plants, which are often influenced by climatic and seasonal factors. researchgate.netamazonaws.com
Research has successfully established in vitro cultures for hecogenin production in various species, including Chlorophytum borivilianum. Studies on C. borivilianum have shown that hecogenin content can vary significantly across different stages of differentiation in in vitro cultures. For instance, maximum hecogenin production (43.55 ± 0.52 mg/g dry cell weight (DCW)) was observed in plants regenerated from somatic embryos, which was notably higher compared to early callus (1.56 ± 0.49 mg/g DCW) and late callus (3.28 ± 0.32 mg/g DCW). bioinfopublication.orgbioinfopublication.org
The following table illustrates the hecogenin accumulation at different stages of differentiation in Chlorophytum borivilianumin vitro cultures:
| Stage of Differentiation | Hecogenin Content (mg/g DCW) |
| Early Callus | 1.56 ± 0.49 bioinfopublication.orgbioinfopublication.org |
| Late Callus | 3.28 ± 0.32 bioinfopublication.orgbioinfopublication.org |
| Regenerated Plant | 43.55 ± 0.52 bioinfopublication.orgbioinfopublication.org |
Furthermore, hairy root cultures of C. borivilianum have demonstrated remarkable potential for hecogenin accumulation, with reported levels reaching up to 81.52 ± 0.02 mg/g. researchgate.net In some in vitro root cultures of C. borivilianum, hecogenin production has been reported as high as 685 mg/g DCW. globalresearchonline.net
Influence of Mineral Ions on Hecogenin Accumulation
The composition of the culture medium, particularly the concentration of mineral ions, plays a crucial role in influencing the accumulation of secondary metabolites, including hecogenin, in callus cultures.
Studies on Agave amaniensis callus cultures have investigated the simultaneous effects of various mineral ions on sapogenin steroid accumulation. Research indicated that the absence of calcium ions in the culture media led to an increase in sapogenin steroid content. Conversely, relatively high concentrations of magnesium, cobalt, and copper ions were found to simultaneously inhibit sapogenin steroid formation. researchgate.net
However, another study on Agave amaniensis cell suspension cultures reported that copper ions, specifically at a concentration of 20 µM, increased hecogenin content by up to 157.9%. amazonaws.com This suggests that the optimal concentration of mineral ions is critical, and concentrations beyond a certain threshold might become inhibitory.
Additionally, exogenous supplementation of phosphorus and potassium, in the form of KH2PO4, has been suggested to enhance the production of secondary metabolites, including hecogenin, in Asparagus racemosusin vitro cultures. academicjournals.org
Elicitation Strategies for Enhanced Hecogenin Production
Elicitation strategies involve applying stress factors or specific agents to plant cell and tissue cultures to stimulate or enhance the biosynthesis of target secondary metabolites. These techniques activate signaling pathways within the plant cells, leading to increased compound production. kspbtjpb.orgmdpi.com
For hecogenin production, the polyploidy technique, particularly using colchicine (B1669291), has shown significant success in enhancing its content in Chlorophytum borivilianumin vitro root cultures. A study demonstrated that treating plants with 0.1% colchicine for 72 hours resulted in a substantial increase in hecogenin content, reaching 76.73 ± 0.89 mg/g, compared to 34.86 ± 1.02 mg/g in the in vitro control. google.com This represents a notable enhancement in hecogenin accumulation through genetic manipulation.
The following table summarizes the effect of colchicine treatment on hecogenin content in Chlorophytum borivilianumin vitro root cultures:
| Culture Type | Hecogenin Content (mg/g) |
| In vitro Control | 34.86 ± 1.02 google.com |
| Colchicine-Treated | 76.73 ± 0.89 google.com |
Beyond polyploidy, various chemical, biological, and physical elicitors are being explored to boost secondary metabolite production in plant cell cultures. For instance, silver nanoparticles (AgNPs) and salicylic (B10762653) acid (SA) have been shown to enhance antioxidant metabolites in Aerva sanguinolenta callus cultures by inducing oxidative stress and activating cellular responses. mdpi.com While these specific examples are not directly for hecogenin, they illustrate the potential of elicitation as a broad strategy for enhancing sapogenin production. Biotic elicitors, such as extracts from E. coli and B. subtilis, have also been reported to enhance the production of other sapogenins like diosgenin (B1670711) in suspension cultures, suggesting their potential applicability to hecogenin. nih.gov
Biosynthetic Pathways and Metabolic Engineering of Hecogenin
Elucidation of Steroidal Sapogenin Biosynthesis Precursors (e.g., Kammogenin (B12644954), Manogenin)
The biosynthesis of steroidal saponins (B1172615), including hecogenin, involves the intricate modification of cholesterol or β-sitosterol side chains through oxidation, hydroxylation, and glycosylation at positions such as C-16, C-22, and C-26 researchgate.netnih.gov. While cholesterol is a key precursor for steroidal saponins and steroidal glycoalkaloids, the specific steps leading to hecogenin from these primary sterols are still being elucidated nih.govnih.govmpg.defrontiersin.org.
Kammogenin and Manogenin are other steroidal sapogenins often found alongside hecogenin, particularly in Agave species, suggesting their potential roles as intermediates or related compounds in the broader steroidal sapogenin pathway scribd.comnih.govnih.govsmolecule.comnih.govscience.gov. Kammogenin, a steroidal sapogenin with a spirostanol (B12661974) skeleton, has been identified in Yucca carnerosana, Agave sisalana, and Agave amaniensis nih.govsmolecule.com. Manogenin is also reported in Agave sisalana and Yucca schottii nih.gov. Research in Agave amaniensis callus cultures proposed a biosynthetic pathway where manogenin is derived from kammogenin researchgate.net. However, the direct conversion of hecogenin from kammogenin was questioned in one study due to a negative PC value and a relatively small r value, indicating that this direct transformation might be unlikely researchgate.net. This suggests a complex branching or alternative pathways leading to different steroidal sapogenins within the same plant.
Enzymatic Transformations in Hecogenin Biosynthesis
The conversion of sterol precursors into hecogenin involves a series of highly specific enzymatic transformations. Key enzyme families implicated in steroidal saponin (B1150181) biosynthesis include Cytochrome P450 monooxygenases (CYPs) and UDP glycosyltransferases (UGTs) researchgate.netnih.govfrontiersin.org.
Cytochrome P450s (CYPs) : These enzymes are critical for hydroxylation and oxidation reactions on the sterol backbone. For instance, in the biosynthesis of diosgenin (B1670711) (a related steroidal sapogenin from cholesterol), CYPs like CYP90B/CYP94 and CYP72A are involved in C16 and C22 oxidation nih.gov. CYP51 (sterol 14α-demethylase) also plays a role in sterol biosynthesis researchgate.netnih.govresearchgate.net. Studies have shown that hecogenin can interact with Cytochrome P450 14 alpha-sterol demethylase (CYP51) nih.govresearchgate.net.
UDP Glycosyltransferases (UGTs) : UGTs are responsible for the glycosylation steps, where sugar moieties are attached to the aglycone (non-sugar) backbone. This is often considered a final step in saponin production, influencing their biological activity and solubility researchgate.netmonash.edumdpi.comfrontiersin.org. Hecogenin itself has been identified as a selective inhibitor of human UGT1A4 chemfaces.commedchemexpress.com.
Squalene (B77637) Synthase (SQS) : As mentioned earlier, SQS is a rate-limiting enzyme in the isoprenoid biosynthetic pathway, controlling carbon flux towards triterpenoidal and steroidal saponins researchgate.netplos.orgresearchgate.net. Its activity is dependent on cofactors like Mg²⁺ and NADPH researchgate.net.
Furostanol Glycoside 26-O-β-Glucosidase (F26G) : This enzyme is known to cleave glucose units, catalyzing the conversion of furostanol saponins (open-chain steroidal saponins) to spirostanol saponins (closed-ring steroidal saponins), and is also involved in the formation of diosgenin nih.gov.
The precise sequence and specific enzymes responsible for each step in hecogenin's unique spirostanol formation, particularly the C-12 oxygenation, are areas of ongoing research.
Genetic and Molecular Approaches to Hecogenin Pathway Elucidation
Advancements in molecular biology and genomics have significantly contributed to deciphering the biosynthetic pathways of steroidal sapogenins.
Transcriptome and Metabolome Analysis : Techniques such as transcriptome sequencing and targeted metabolome analysis have been instrumental in identifying candidate genes involved in steroidal sapogenin biosynthesis. For example, in Dioscorea zingiberensis, genes like DzCYP90B71 and DzCYP90G6 were identified as being involved in cholesterol C22-R and C16 oxidation, respectively nih.gov.
Gene Expression Studies : Real-time PCR experiments have been used to analyze the expression levels of genes encoding key enzymes in steroidal sapogenin biosynthesis, such as HMGR, MK, SQLE, FPPS, DXS, CAS, HMED, CYP51, DHCR7, and DHCR24, in plants like Dioscorea composita. These studies help confirm the involvement of the mevalonate (B85504) pathway in steroidal sapogenin synthesis and identify tissues with high biosynthetic activity plos.org.
Protein Interaction Studies : Research has identified proteins that interact with key biosynthetic enzymes. For instance, the GAME15 protein interacts with enzymes like GAME6, GAME8, and GAME11, which are responsible for the initial hydroxylation steps of cholesterol, leading to the formation of the furostanol-aglycone, a crucial branching point for steroidal saponin and glycoalkaloid synthesis mpg.de.
Heterologous Expression Systems : Due to the challenges in constructing transgenic systems for many medicinal plants, microbial systems and model plant chassis (e.g., Nicotiana benthamiana) are increasingly used to explore and verify the biosynthetic mechanisms of plant-specific metabolites like steroidal saponins nih.govnih.gov. This approach allows for the functional characterization of candidate genes and the reconstruction of specific pathways.
Metabolic Engineering Strategies for Hecogenin Yield Improvement
Metabolic engineering offers promising avenues to enhance the production of hecogenin, addressing limitations such as its low natural abundance in plants (e.g., 0.02–0.05% dry weight in Agave leaves) .
Genetic Engineering of Host Plants : Genetic engineering of Agave species is a direct approach to enhance saponin biosynthesis . This involves manipulating genes encoding rate-limiting enzymes or transcription factors to redirect metabolic flux towards hecogenin production. However, constructing stable transgenic systems in many medicinal plants remains a challenge nih.gov.
In Vitro Production Systems : Plant cell, tissue, and organ cultures serve as alternative platforms for producing secondary metabolites, including hecogenin, especially when field cultivation is difficult or yields are low researchgate.net. These controlled environments can be optimized for growth and metabolite accumulation.
Elicitor Application : The use of elicitors, chemical or biological agents that induce plant defense responses and secondary metabolite production, can significantly improve hecogenin yield in vitro. For example, salt elicitors have been shown to influence the synthesis of specific saponins in Agave callus cultures, potentially by affecting the activity of enzymes like squalene synthase researchgate.net.
Pathway Engineering in Heterologous Hosts : Engineering microbial or other plant chassis to produce hecogenin or its precursors is a powerful strategy. This involves transferring and expressing the entire or partial biosynthetic pathway genes into a more amenable host, leveraging advantages in terms of membrane protein expression, precursor supply, and product tolerance nih.govnih.gov.
These metabolic engineering strategies aim to overcome the limitations of traditional extraction methods and provide sustainable and efficient means for hecogenin production.
Chemical Synthesis and Derivatization Strategies for Hecogenin Analogues
Semi-Synthetic Routes from Hecogenin to Steroidal Scaffolds
Hecogenin is a pivotal starting material for the semi-synthesis of various steroidal scaffolds, including corticosteroids and other steroid hormones. nih.govfishersci.cafigshare.com The presence of a C-12 oxygen functionality in hecogenin is particularly advantageous for the synthesis of compounds like deoxycholic acid (DCA), which also possesses a C-12 oxygen. google.com
Key transformations from hecogenin to steroidal scaffolds include:
Conversion to Pregnane Derivatives : Hecogenin can be smoothly converted to 3β-acetoxy-5α-pregnane-12,20-dione, a significant intermediate in steroid synthesis. nih.gov
Synthesis of Cephalostatin Analogues : A detailed gram-scale synthesis of cephalostatin 1 from hecogenin has been reported. This process involves several critical steps, such as the Baeyer–Villiger oxidation of hecogenin to a 16,20-diol, followed by selective oxidation of the C16–OH group using Dess–Martin periodinane. Further steps include a Rh(I)-catalyzed C15–C16 double bond shift to the C14–C15 position and a Hg(OAc)2-mediated spiroketal formation from cyclic enol ethers with an alkenyl side chain at the 2-position. lookchem.comresearchgate.netresearchgate.net
Formation of 11-Oxa Steroids : Hecogenin serves as a precursor for 11-oxa-5α-pregnane-3,20-dione, which can then be used to synthesize 17-ethynyl-11-oxatestosterone and other 11-oxa analogues of corticoid hormones. purdue.eduresearchgate.net
Bile Acid Synthesis : In the synthesis of bile acids like DCA, hecogenin undergoes stereoselective reduction of its C-12 carbonyl group to achieve the C-12α configuration. This is followed by the conversion of the 3-β-ol, 5α-AB ring system to the 3α-ol, 5β-AB ring system. googleapis.comgoogle.comgoogle.comgoogleapis.com
Synthesis of Hecogenin Acetate (B1210297) and Other Ester Derivatives
Hecogenin acetate is a prominent derivative readily synthesized through the acetylation of hecogenin. This modification can influence the compound's solubility, stability, and biological activity. guidetopharmacology.orgresearchgate.net Hecogenin acetate has been identified as a suitable and economical starting material for the synthesis of complex natural products such as hippuristanol (B1673253) and its analogues. fishersci.ca
Beyond the acetate, other ester derivatives have been explored:
N,N-bis(2-chloroethyl)aminocinnamic Acid Esters : Esters of hecogenin and aza-homo-hecogenin with isomers of N,N-bis(2-chloroethyl)aminocinnamic acid have been prepared and evaluated for their cytogenetic effects. mdpi.com
Glycoside Derivatives : Hecogenin-β-D-glucoside and its esters represent another class of derivatives, where mono- or disaccharide groups can be partially or completely esterified with monocarboxylic acids. researchgate.net
Development of Triphenylphosphonium-Linked Hecogenin Derivatives
Recent research has focused on developing triphenylphosphonium-linked derivatives of hecogenin. These modifications aim to enhance the compound's biological activity, particularly its antiproliferative effects, often by targeting mitochondria. scilit.com This strategy involves conjugating hecogenin with a triphenylphosphonium moiety, which is known for its ability to selectively accumulate in mitochondria due to the mitochondrial membrane potential. scilit.com
Design and Synthesis of Thiosemicarbazone Analogs of Hecogenin
Thiosemicarbazone analogues of hecogenin have been rationally designed and synthesized, primarily for their potential as novel MEK inhibitors in the control of breast malignancies. alfa-chemistry.comcaymanchem.comsci-hub.seresearchgate.netacs.org These analogues have shown promising antiproliferative, antimigratory, and anti-invasive activities at low micromolar concentrations, with negligible effects on non-tumorigenic cells. sci-hub.se The enhanced activity of thiosemicarbazone derivatives, particularly hecogenin 12-(3'-methylphenyl thiosemicarbazone), is attributed to improved binding affinity to the MEK kinase domain, leading to the blockade of MEK activation and inhibition of downstream mitogenic signaling. sci-hub.se
Glucosamine (B1671600) Derivatives of Hecogenin
The synthesis of glucosamine derivatives of steroidal sapogenins, including hecogenin, has been reported. This involves using the N-phthaloyl protected trichloroacetimidate (B1259523) of D-glucosamine as a donor and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a promoter. nih.govresearchgate.netdokumen.pubhpcr.jp The resulting glycoconjugates can be further transformed into their acetamido derivatives and hydrochloride salts. nih.govresearchgate.net These compounds have been investigated for their selective anticancer activity against various cervicouterine cancer cell lines. nih.govresearchgate.net
Synthesis of Dinorcholanic Lactones from Hecogenin
Dinorcholanic lactones are important intermediates for the synthesis of various bioactive steroids. dokumen.pub Hecogenin can be transformed into these lactones through specific oxidative processes. A notable method involves an abnormal Baeyer–Villiger oxidation of hecogenin to the corresponding dinorcholanic lactone, catalyzed by a trace amount of iodine. researchgate.net This reaction is a key step in the gram-scale synthesis of the "north part" of cephalostatin 1. researchgate.net Additionally, (20R)-20-acetyl-23,24-bisnorcholanic lactones can be prepared from furost-22-enes, which are derived from hecogenin. acs.orgacs.org Subsequent deacylation of these acetylated lactones using hydrazine (B178648) hydrate (B1144303) under microwave irradiation yields the unnatural (20R)-23,24-dinorcholanic lactones with retention of configuration. acs.orgacs.org The Baeyer–Villiger oxidation generally converts ketones to esters and cyclic ketones to lactones, retaining the existing stereochemistry at the migrating center. rsc.orgthermofisher.comnih.govorganic-chemistry.org
Advanced Synthetic Methodologies for Hecogenin Modification
Advanced synthetic methodologies have been developed to enable more efficient and precise modifications of hecogenin. These include:
"Red-Ox" Modifications : A "Red-Ox" strategy involving multiple reductions and oxidations has been employed for the synthesis of the C14,15-dihydro-C22,25-epi north unit of cephalostatin 1 from hecogenin acetate. figshare.comnih.govpurdue.eduacs.orgacs.org Key transformations in this approach include Cr(VI)-catalyzed E-ring opening, C17 hydroxylation, and a base-triggered cyclization cascade. figshare.comnih.govacs.org This strategy aims to increase atom economy by retaining the original 27 carbons of hecogenin acetate. purdue.edu
Dimethyldioxirane (DMDO) Oxidation : DMDO has been utilized for the selective oxidation of hecogenin and its derivatives. For instance, a diacetyl derivative of hecogenin can be oxidized to an unsaturated ketone via an allylic alcohol using DMDO, demonstrating its regioselectivity. researchgate.netacs.orgresearchgate.netoriprobe.com DMDO can also facilitate direct remote functionalization of unactivated carbons in steroids. researchgate.net
Synthesis of Ritterazine Analogues : Hecogenin acetate has been used in a 23-step synthesis of an analog of ritterazine Y through functional group manipulations. researchgate.netresearchgate.netmedkoo.comtoxicology.cznih.gov
C-H Oxidation : C-H oxidation methodologies represent a significant advancement, allowing for the direct functionalization of C-H bonds. This approach can be applied to late-stage modifications of steroids, enabling selective oxidation at specific positions, such as the axial methyl groups at C-10 and C-13. rsc.org
Novel E-ring Cleavage Methods : New methods for E-ring cleavage, such as those employing the TFAT reagent, are being developed to facilitate the synthesis of D-ring modified steroids. researchgate.net
Analytical and Characterization Techniques in Hecogenin Research
Chromatographic Separation Methods for Hecogenin and its Derivatives
Chromatographic techniques are indispensable for isolating hecogenin from complex biological matrices and for separating it from closely related steroidal sapogenins. These methods leverage differences in physicochemical properties to achieve efficient separation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Sapogenin Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely utilized for the characterization and quantification of steroidal sapogenins, including hecogenin. This method is particularly effective for volatile or semi-volatile compounds. For hecogenin analysis, samples often undergo a preliminary acid hydrolysis step to convert saponins (B1172615) into their corresponding sapogenins. Subsequently, these sapogenins may be derivatized, typically by silylation to form trimethylsilyl (B98337) derivatives, to enhance their volatility and thermal stability for GC separation wikidata.orgnih.govnih.gov.
Once separated by the gas chromatograph, the compounds enter the mass spectrometer, which provides molecular weight information and characteristic fragmentation patterns. Hecogenin is identified by comparing its retention time and mass spectrum with those of a pure standard wikidata.org. The molecular ion ([M]+) for hecogenin is typically observed at m/z 430 wikidata.orgresearchgate.netmdpi.com. A highly characteristic fragment ion for spirostanol (B12661974) sapogenins, including hecogenin, is observed at m/z 139 wikidata.orgnih.govmdpi.com. Furthermore, hecogenin, being a 12-keto sterol, exhibits an intense fragment at m/z 126, which is derived from the F ring of its spiroketal structure wikidata.orgmdpi.com. GC-MS can effectively differentiate hecogenin from other sapogenins such as tigogenin (B51453), which has a molecular ion at m/z 416 wikidata.orgresearchgate.net.
Table 1: Characteristic GC-MS Data for Hecogenin and Related Sapogenins
| Compound | Molecular Ion (m/z) | Characteristic Fragments (m/z) | Notes |
| Hecogenin | 430 | 139, 126, 316, 273, 358, 402 | 126 is intense for 12-keto sterols wikidata.orgmdpi.com |
| Tigogenin | 416 | 139 | Spirostanol sapogenin wikidata.org |
| Dehydrohecogenin | 428 | 126, 139 | Δ9-hecogenin wikidata.org |
Spectroscopic Identification and Structural Elucidation of Hecogenin
Spectroscopic techniques are fundamental for confirming the identity and elucidating the intricate three-dimensional structure of hecogenin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (1H NMR) and carbon-13 (13C NMR), is the most definitive tool for the structural elucidation of hecogenin wikidata.orgmdpi.com. It provides detailed information about the chemical environment of individual atoms within the molecule.
1H NMR Spectroscopy: The 1H NMR spectrum of hecogenin displays characteristic signals for its methyl groups and protons on the steroid backbone and spiroketal side chain. For example, methyl signals for Me-19, Me-18, Me-27, and Me-21 are typically observed as singlets or doublets at specific chemical shifts mdpi.com. Protons associated with the spirostanol moiety, such as H-17 and H-26, also exhibit distinct chemical shifts and coupling patterns that are crucial for structural assignment.
13C NMR Spectroscopy: The 13C NMR spectrum provides insights into the carbon skeleton. Characteristic signals for hecogenin include the spiro carbon at C-22, typically appearing around δ 109.7, and the carbonyl carbon at C-12, which resonates at a downfield position around δ 212.7, confirming the presence of the keto group wikidata.orgmdpi.com. Other significant carbon signals, such as those for C-16 and C-26, are also observed and are consistent with literature data wikidata.orgmdpi.com.
2D NMR Techniques: For more complex structural assignments or the elucidation of new hecogenin derivatives, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. These techniques establish correlations between protons and carbons, allowing for unambiguous signal assignments and confirming connectivity within the molecule.
Mass Spectrometry (MS)
Beyond its role in GC-MS and HPLC-MS, mass spectrometry (MS) is a standalone technique for determining the molecular weight and obtaining structural information through fragmentation patterns of hecogenin.
Ionization Techniques: Electron Ionization (EI) is commonly used, producing a molecular ion (M+) for hecogenin at m/z 430 wikidata.orgresearchgate.netmdpi.com. Electrospray Ionization (ESI) is frequently coupled with liquid chromatography and can generate quasi-molecular ions such as [M+H]+ or [M-H]-.
Fragmentation Patterns: The fragmentation pattern of hecogenin is highly indicative of its spirostanol structure. A prominent fragment at m/z 139 is characteristic of spirostanol sapogenins wikidata.orgnih.govmdpi.com. The presence of a 12-keto group in hecogenin leads to an intense fragment at m/z 126, which is derived from the F ring and is a key diagnostic feature wikidata.orgmdpi.com. Other fragments, such as those at m/z 300, 282, 271, and 253 for Δ5-spirostene or m/z 302, 273, and 255 for 5α- or 5β-spirostane, can also be observed, providing further structural insights wikidata.orgmdpi.com.
Tandem Mass Spectrometry (MS/MS or MSn): Tandem MS techniques involve the fragmentation of selected precursor ions to produce product ions, yielding more detailed structural information. This is particularly useful for analyzing hecogenin glycosides, where the fragmentation patterns can reveal the sequence and type of sugar moieties attached to the aglycone.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the hecogenin molecule by analyzing the absorption of infrared radiation at specific wavelengths lipidmaps.org.
Key absorption bands observed in the IR spectrum of hecogenin include:
Hydroxyl Group (-OH): A broad absorption band typically appears in the region of 3400-3600 cm-1, indicating the presence of hydroxyl groups.
Carbonyl Group (C=O): The 12-keto group in hecogenin gives rise to a strong absorption band in the carbonyl stretching region, typically around 1700-1720 cm-1.
C-H Stretching Vibrations: Aliphatic C-H stretching vibrations are observed in the range of 2850-2970 cm-1.
C-O Stretching Vibrations: Bands corresponding to C-O stretching from alcohol and ether linkages within the spiroketal system are also present.
Quantitative Analysis Methodologies for Hecogenin in Biological Matrices
Quantitative analysis of hecogenin in biological matrices is essential for pharmacokinetic studies, understanding its distribution, and evaluating its therapeutic potential. Several sophisticated methodologies have been developed and validated for this purpose, including various chromatographic and spectrophotometric approaches.
High-Performance Liquid Chromatography (HPLC)
HPLC is widely employed for the quantitative estimation of hecogenin due to its high sensitivity, accuracy, and reproducibility informaticsjournals.co.inresearchgate.netopenaccessjournals.com. This technique allows for the separation and quantification of hecogenin from complex biological and plant-derived matrices. For instance, HPLC has been successfully used to determine the purity of hecogenin, with reported purities of up to 98% unifesp.br.
A notable application of HPLC involves the simultaneous quantification of hecogenin and stigmasterol (B192456) in Chlorophytum borivilianum root extracts. This method utilized a Shimadzu Prominence-I LC-2030C plus HPLC system equipped with a Shimpak GIST C8 column (150mm × 4.6mm, 5μm). The mobile phase consisted of water and acetonitrile (B52724) (10:90 %v/v), with detection wavelengths set at 210 nm for hecogenin and 240 nm for stigmasterol informaticsjournals.co.inresearchgate.net. The method was validated according to ICH Q2(R1) guidelines, demonstrating excellent performance characteristics. informaticsjournals.co.inresearchgate.net
Table 1: HPLC Method Validation Parameters for Hecogenin and Stigmasterol informaticsjournals.co.inresearchgate.net
| Parameter | Hecogenin (μg/mL) | Stigmasterol (μg/mL) |
| Linearity Range | 10–60 | 10–60 |
| Correlation Coefficient (R²) | 0.9981 | 0.9997 |
| Limit of Detection (LOD) | 0.1373 | 0.3521 |
| Limit of Quantification (LOQ) | 0.4161 | 1.0670 |
| Recovery (%) | 98.66–101.73 | 98.66–101.73 |
| Precision (%RSD) | < 2 | < 2 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a "gold standard" analytical technique, particularly valuable for volatile or derivatizable compounds like hecogenin, enabling both identification and quantification in various biological samples, including blood, urine, saliva, and tissue ncsu.educonquerscientific.comthermofisher.com. It is particularly effective for the routine analysis of hecogenin and tigogenin in plant materials such as Agave sisalana leaves and juice, and crude sapogenin concentrates ncsu.eduunido.orgcaymanchem.com.
A GC-MS method for sapogenins, including hecogenin, from sisal waste involved an isotherm of 320 °C, with hecogenin exhibiting a retention time of 8.1 minutes ncsu.edu. Furthermore, GC-MS/MS methods have been developed and validated for the quantitative analysis of sapogenins in yucca extracts, demonstrating high linearity, specificity, precision, and accuracy colab.ws.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, making it suitable for the quantification of hecogenin in complex biological matrices, even at low concentrations mdpi.comnih.govresearchgate.netmdpi.com. While specific detailed validation data for hecogenin in animal or human biological fluids were not extensively found, LC-MS/MS is generally applicable for quantifying drugs and metabolites in plasma, milk, urine, and tissue samples nih.govresearchgate.net. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS^E or UHPLC-QTOF/MS) has been utilized for dereplication and qualitative analysis of steroidal saponins, including hecogenin and its glycosides, in plant extracts, providing detailed structural information through molecular ions and fragmentation patterns acs.orgnih.gov.
Spectrophotometric Methods
Spectrophotometric methods provide a rapid and accurate means for the quantitative determination of total steroidal sapogenins, including hecogenin. A specific method involves color reactions with anisaldehyde, sulfuric acid, and ethyl acetate (B1210297), producing a chromophore with an absorption peak at 430 nm scribd.comrsc.orgscispace.com. This method is accurate (relative error 1.4%) and can be applied to microgram amounts, with a reported molar absorption coefficient of approximately 49,000 rsc.orgscispace.com. It is particularly advantageous as it can be performed directly on saponin (B1150181) solutions with minimal interference from common plant constituents like sugars, sterols, fatty acids, or vegetable oils rsc.org. In biological research, spectrophotometric assays are also used to quantify markers related to hecogenin's biological effects, such as thiobarbituric acid reactive substances (TBARS) for lipid peroxidation (detected at 532 nm) or myeloperoxidase (MPO) activity (measured at 620 nm) in tissue homogenates unifesp.brphcog.com.
Table 2: Spectrophotometric Method Characteristics for Total Steroidal Sapogenins rsc.orgscispace.com
| Parameter | Value |
| Reagents | Anisaldehyde, Sulfuric Acid, Ethyl Acetate |
| Absorption Peak (λmax) | 430 nm |
| Molar Absorption Coefficient | ~49,000 |
| Relative Error | 1.4% |
| Applicability | Microgram amounts, saponin solutions |
| Interferences | Minimal from sugars, sterols, fatty acids, vegetable oils |
Preclinical Pharmacological Research of Hecogenin and Its Derivatives
Anticancer and Antiproliferative Research of Hecogenin
Preclinical studies have explored the ability of hecogenin and its acetylated form, hecogenin acetate (B1210297), to inhibit cancer cell growth and proliferation through various mechanisms. chemfaces.comresearchgate.netbiocrick.com Research has been conducted on different cancer cell lines, including human lung cancer (A549), human rheumatoid arthritis synovial cells, and osteosarcoma cells. chemfaces.combiocrick.comresearchgate.net
Cell Cycle Arrest Induction (e.g., G0/G1-phase)
Hecogenin acetate has been shown to induce cell cycle arrest in cancer cells, specifically at the G0/G1 phase. chemfaces.comresearchgate.netbiocrick.comresearchgate.netbenthamscience.comnih.govncats.io Studies on A549 human lung cancer cells treated with hecogenin acetate demonstrated a significant increase in the percentage of cells in the G0/G1 phase at specific concentrations. chemfaces.comresearchgate.netbiocrick.comresearchgate.netbenthamscience.comnih.gov
Table 1: Hecogenin Acetate Induced G0/G1 Phase Arrest in A549 Cells
| Concentration (µM) | Percentage of Cells in G0/G1 Phase | Reference |
| 75 | 74% | chemfaces.comresearchgate.netbiocrick.comresearchgate.netbenthamscience.comnih.gov |
| 100 | 84.3% | chemfaces.comresearchgate.netbiocrick.comresearchgate.netbenthamscience.comnih.gov |
This induction of cell cycle arrest suggests a mechanism by which hecogenin acetate can inhibit cancer cell proliferation by preventing cells from progressing through the cell cycle. chemfaces.comresearchgate.netbiocrick.comresearchgate.netbenthamscience.comnih.gov
Apoptosis Induction via Mitochondrial Pathway
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells. Research indicates that hecogenin and its derivatives can induce apoptosis in cancer cells, with some studies pointing to the involvement of the mitochondrial pathway. nih.govscispace.comnih.gov For instance, a triphenylphosphonium-linked derivative of hecogenin demonstrated the ability to induce apoptosis in MKN45 cells through the mitochondrial pathway. nih.gov This pathway is typically regulated by the balance of pro-apoptotic and anti-apoptotic proteins, and its activation leads to the release of cytochrome c and the activation of caspases, ultimately resulting in cell death. nih.govsemanticscholar.org
Modulation of Mitogen-Activated Protein Kinases (MAPK: ERK1/2, p38)
Hecogenin and its derivatives have been observed to modulate the activity of Mitogen-Activated Protein Kinases (MAPK), particularly ERK1/2 and p38, which are involved in regulating various cellular processes, including proliferation, differentiation, and apoptosis. chemfaces.comresearchgate.netbiocrick.comresearchgate.netresearchgate.netnih.gov Hecogenin acetate has been shown to block ERK1/2 phosphorylation in A549 lung cancer cells. chemfaces.comresearchgate.netbiocrick.comresearchgate.netresearchgate.netbenthamscience.comnih.govchemfaces.cn Conversely, hecogenin itself has been reported to activate p38 in human rheumatoid arthritis fibroblast-like synoviocytes, an effect associated with increased apoptosis in these cells. chemfaces.comresearchgate.netscispace.com The differential modulation of these MAPK pathways suggests complex mechanisms underlying hecogenin's effects depending on the cell type and specific compound.
Inhibition of Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases (MMPs) are enzymes that play a significant role in the degradation of the extracellular matrix, facilitating cancer cell invasion and metastasis. Hecogenin acetate has been shown to inhibit the increase in MMP-2 levels caused by inducing agents like H2O2 in A549 lung cancer cells. chemfaces.comresearchgate.netbiocrick.comresearchgate.netresearchgate.netbenthamscience.comnih.govresearchgate.netchemfaces.cnuni-freiburg.de This inhibitory effect on MMP-2 suggests that hecogenin acetate may possess anti-invasive properties, potentially hindering the spread of cancer cells.
Reactive Oxygen Species (ROS) Production Modulation
Modulation of reactive oxygen species (ROS) production is another mechanism implicated in the anticancer effects of hecogenin acetate. Hecogenin acetate has been shown to significantly inhibit the increase in intracellular reactive species production induced by H2O2 in A549 cells. chemfaces.comresearchgate.netbiocrick.comresearchgate.netbenthamscience.comnih.govncats.ioeurekaselect.com By mitigating oxidative stress, hecogenin acetate may influence cellular pathways involved in cancer progression.
Role as MEK Inhibitor (Thiosemicarbazone Analogs)
Rationally designed hecogenin thiosemicarbazone analogs have been investigated for their potential as MEK inhibitors. researchgate.netsci-hub.senih.gov MEK (Mitogen-Activated Protein Kinase Kinase) is a key component of the MAPK signaling pathway, and its inhibition can suppress cell proliferation and survival in cancer. nih.gov Studies have indicated that certain hecogenin thiosemicarbazone analogs can act as novel MEK inhibitors, demonstrating antiproliferative, antimigratory, and anti-invasive activities in breast cancer cells. researchgate.netsci-hub.se For example, a specific hecogenin 12-(3'-methylphenyl thiosemicarbazone) analog showed potent selective anticancer effects by blocking MEK activation and inhibiting downstream mitogenic signaling in breast cancer xenograft models. researchgate.netsci-hub.se
Table 2: Antiproliferative Activity of Hecogenin Thiosemicarbazone Analog (Compound 30) in Breast Cancer Cells
| Compound | Activity | Cell Line | Reference |
| Hecogenin 12-(3'-methylphenyl thiosemicarbazone) | Potent antiproliferative, antimigratory, anti-invasive | Breast cancer cells | researchgate.netsci-hub.se |
This research highlights the potential of developing hecogenin-based analogs as targeted therapies for cancers driven by aberrant MEK activity. researchgate.netsci-hub.se
Selective Cytotoxic Activity against Specific Cancer Cell Lines
Hecogenin and its derivatives have demonstrated selective cytotoxic activity against various cancer cell lines in preclinical studies. Research has investigated their effects on a panel of human cancer cell lines, including liver hepatocellular carcinoma (HepG2), lung carcinoma (A549), gastric adenocarcinoma (MKN45), colon carcinoma (HCT-116), breast adenocarcinoma (MCF-7), promyelocytic leukemia (HL-60), cervical carcinoma (HeLa and CaSki), ViBo, and osteosarcoma cells.
Studies have reported cytotoxic effects of hecogenin against HepG2, HCT-116, MCF-7, A549, HL-60, and osteosarcoma cells. For instance, hecogenin has been shown to induce apoptosis in human 1547 osteosarcoma cells. fishersci.ca Hecogenin also inhibits proliferation of several breast cancer cell lines, including MDA-MB-231, MDA-MB-468, MCF-10A, MCF-7, T47D, BT474, and SK-BR-3, with reported IC50 values ranging from 28.7 to 38.2 μM. lipidmaps.org
While specific IC50 values for hecogenin against all listed cell lines (HepG2, A549, MKN45, HCT-116, MCF-7, HL-60, HeLa, CaSki, ViBo, osteosarcoma cells) were not comprehensively available across the immediate search results, the reported activity against a subset of these lines highlights the compound's potential as an anticancer agent.
Preclinical In Vivo Anticancer Models
Preclinical in vivo models, such as xenograft models, are crucial for evaluating the efficacy of potential anticancer agents in a more complex biological setting. Xenograft models involve implanting human cancer cells or tumor tissue into immunodeficient mice to mimic the human tumor environment. kemdikbud.go.idkcl.ac.uknih.gov
Studies evaluating hecogenin derivatives have utilized xenograft models. For example, hecogenin thiosemicarbazone analogs have been tested in an orthotopic xenograft model using MDA-MB-231/GFP human breast cancer cells, demonstrating potent antiproliferative, anti-migratory, and anti-invasive activities. researchgate.net Another hecogenin analog (analogue 16f) effectively inhibited tumor growth in a xenograft model bearing PC3 cells and showed no evident toxicity in vivo. researchgate.net Hecogenin itself has been shown to decrease tumor volume in an MDA-MB-231 human breast cancer mouse xenograft model when administered at a dose of 10 mg/kg three times per week. lipidmaps.org These findings from in vivo studies using hecogenin and its derivatives support their potential for further development as anticancer therapies.
PPARγ Receptor Modulation in Tumor Processes
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear hormone receptor that plays a significant role in regulating various cellular processes, including proliferation, survival, apoptosis, and tumor growth. fishersci.atwikidoc.org PPARγ is expressed in tumor cells, and its activation can induce apoptosis and inhibit cell proliferation. fishersci.ca
Increasing in vitro and in vivo evidence suggests that PPARγ agonists can inhibit tumor cell growth, migration, and invasion in various cancer types, including hepatocellular carcinoma. uni.lu Activation of PPARγ has been shown to trigger apoptosis and inhibit cell growth and metastasis in hepatocellular carcinoma. uni.lu PPARγ agonists like thiazolidinediones and 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) have demonstrated inhibitory effects on tumor progression. fishersci.atuni.lu While PPARγ plays a role in tumor processes and its modulation is a target for cancer therapy, the immediate search results did not provide direct evidence specifically linking hecogenin's anticancer activity to the modulation of PPARγ receptors.
Gastroprotective Effects of Hecogenin
Hecogenin has demonstrated significant gastroprotective effects in experimental models of gastric ulcer. Studies using ethanol- and indomethacin-induced gastric ulcer models in mice have shown that hecogenin pretreatment exhibits a potent protective effect on the gastric mucosa. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.befishersci.ca
Mechanisms Involving K⁺(ATP) Channels Opening
One of the proposed mechanisms underlying the gastroprotective effect of hecogenin involves the opening of K⁺(ATP) channels. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.bewikidata.org This mechanism was supported by studies where the gastroprotective effect of hecogenin was reversed by glibenclamide, a known K⁺(ATP) channel blocker, in the model of ethanol-induced gastric lesions. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.be Endogenous prostaglandins (B1171923) are also known to activate K⁺(ATP) channels, suggesting a potential interplay between these pathways in gastroprotection. foodb.ca
Prostaglandin (B15479496) Synthesis Modulation
Modulation of prostaglandin synthesis, particularly through the cyclooxygenase-2 (COX-2)/prostaglandin (PG) pathway, is another key mechanism contributing to hecogenin's gastroprotective effects. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.bewikidata.org Hecogenin has been shown to increase COX-2 expression, and this effect was further enhanced in the presence of ethanol (B145695) in gastric lesion models. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.be The promotion of prostaglandin synthesis by hecogenin is believed to protect the gastric mucosa from damage induced by agents like ethanol and indomethacin (B1671933). mims.com
Antioxidant Properties and Redox Balance
Hecogenin exhibits antioxidant properties that play a role in its gastroprotective activity. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.befishersci.ca In the ethanol-induced gastric lesion model, hecogenin pretreatment normalized glutathione (B108866) (GSH) levels in the stomach. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.befishersci.ca Furthermore, hecogenin significantly reduced lipid peroxidation, as evaluated by the TBARS assay, and decreased nitrite (B80452) levels in the stomach. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.befishersci.ca These effects indicate that hecogenin helps to maintain redox balance and protect against oxidative stress induced by ulcerogenic agents. Additionally, hecogenin has been shown to decrease myeloperoxidase (MPO) release from human neutrophils in vitro, contributing to its anti-inflammatory and gastroprotective effects. lipidmaps.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.befishersci.cawikidata.orglipidmaps.org
Reduction of Neutrophil Infiltration and Myeloperoxidase Release
Preclinical studies have investigated the effects of hecogenin on neutrophil activity, a key component of the inflammatory response. Myeloperoxidase (MPO) is an enzyme primarily released by activated neutrophils and is considered a marker of neutrophil infiltration and activity. researchgate.netnih.govmdpi.com
Research indicates that hecogenin can decrease MPO release from human neutrophils stimulated in vitro. researchgate.netnih.govscite.aiunifesp.br This suggests a direct effect of hecogenin on neutrophil degranulation. Furthermore, in animal models of inflammation, hecogenin has been shown to reduce myeloperoxidase activity in affected tissues in a dose-dependent manner, indicating a reduction in neutrophil infiltration to the site of inflammation. researchgate.net For instance, in experimental models, hecogenin treatment led to a decrease in MPO levels in gastric tissue, contributing to its protective effects. researchgate.netnih.govunifesp.br Hecogenin (10 µM) has also been shown to decrease superoxide (B77818) anion formation induced by N-Formyl-Met-Leu-Phe (fMLP) in rat neutrophils by 23.6%. lipidmaps.org
In Vivo Models of Gastric Ulcer (e.g., Ethanol-Induced, Indomethacin-Induced)
Hecogenin has demonstrated potent gastroprotective effects in various in vivo models of gastric ulceration, including those induced by ethanol and indomethacin. researchgate.netnih.govunifesp.brscience.govresearchgate.net
In studies using male Swiss mice, acute oral administration of hecogenin before the induction of gastric lesions with ethanol or indomethacin significantly reduced the severity of ulceration. researchgate.netnih.govunifesp.br The gastroprotective effect was observed across a range of doses. researchgate.netnih.govunifesp.br
The mechanism underlying hecogenin's gastroprotective action appears to be multifaceted. It has been suggested to involve the opening of K⁺(ATP) channels and modulation of the cyclooxygenase-2 (COX-2)/prostaglandin (PG) pathway. researchgate.netnih.govscite.aiunifesp.br Pretreatment with glibenclamide, a K⁺(ATP) channel blocker, was shown to reverse the protective effect of hecogenin in the ethanol-induced model. researchgate.netnih.govunifesp.br Hecogenin treatment also increased COX-2 expression, an effect that was enhanced in the presence of ethanol. researchgate.netnih.govunifesp.br
Beyond these mechanisms, hecogenin's antioxidant and anti-inflammatory properties likely contribute to its gastroprotective effects. researchgate.netnih.gov Studies have shown that hecogenin pretreatment normalized glutathione (GSH) levels and significantly reduced lipid peroxidation and nitrite levels in the stomach in the ethanol-induced ulcer model. researchgate.netnih.govunifesp.br The reduction in MPO release, as discussed in Section 6.3.4, also plays a role in protecting the gastric mucosa. researchgate.netnih.govunifesp.br
Data from studies on gastric ulcer models demonstrate a dose-dependent reduction in ulcer index with hecogenin treatment. For example, in the indomethacin-induced model, hecogenin at various doses showed a protective effect against gastric lesions. unifesp.br
Neuropharmacological Research and Neuroprotective Potential of Hecogenin
Hecogenin and its derivatives have been explored for their potential neuropharmacological activities and neuroprotective effects. lipidmaps.org
Antinociceptive and Antihyperalgesic Activities (Opioid Receptor Activation, c-FOS Expression)
Hecogenin, particularly in its acetylated form (hecogenin acetate), has demonstrated antinociceptive (pain-relieving) and antihyperalgesic (reducing increased sensitivity to pain) activities in preclinical models. innovareacademics.innih.govresearchgate.netmedchemexpress.comacs.orgresearchgate.net
Studies using models of inflammatory hyperalgesia in mice have shown that hecogenin acetate can inhibit the development of mechanical hyperalgesia induced by various inflammatory agents, including carrageenan, TNF-α, dopamine (B1211576), and prostaglandins E2. nih.govresearchgate.net This effect was observed with acute pretreatment across different doses. nih.govresearchgate.net
The antinociceptive effect of hecogenin acetate appears to involve the activation of opioid receptors and endogenous analgesic mechanisms. innovareacademics.inmedchemexpress.comacs.org Research using the tail flick test in mice showed that systemic administration of hecogenin acetate produced a dose-dependent increase in tail flick latency, indicating a reduction in pain sensitivity. acs.org This effect was prevented by pretreatment with antagonists for nonselective opioid receptors (naloxone), μ-opioid receptors (CTOP), κ-opioid receptors (nor-BNI), and δ-opioid receptors (naltrindole). acs.org
Furthermore, hecogenin acetate has been shown to influence c-FOS expression in the spinal cord, a marker of neuronal activation in response to noxious stimuli. innovareacademics.innih.govresearchgate.net Immunofluorescence data revealed that acute pretreatment with hecogenin acetate significantly inhibited Fos-like expression in the spinal cord dorsal horn that is typically observed after carrageenan-induced inflammation. nih.govresearchgate.net This suggests that hecogenin acetate may attenuate mechanical hyperalgesia by blocking neural transmission of pain at the spinal cord level. nih.govresearchgate.net
Beta-Site Amyloid Precursor Cleaving Enzyme 1 (BACE-1) Antagonism in Neurodegenerative Models
Research has explored the potential of hecogenin as an antagonist of Beta-Site Amyloid Precursor Cleaving Enzyme 1 (BACE-1), an enzyme implicated in the pathogenesis of Alzheimer's disease due to its role in the formation of amyloid plaques. mdpi.comnih.govresearchgate.net
Computational studies, including molecular docking and molecular dynamics simulations, have investigated the interaction between hecogenin and the BACE-1 protein. mdpi.comnih.govresearchgate.net Molecular docking studies have indicated that hecogenin can bind to the BACE-1 protein with a notable binding affinity. mdpi.comnih.govresearchgate.net For example, one study reported a binding affinity score of -11.3 kcal/Mol for the hecogenin-BACE-1 protein complex. mdpi.comnih.govresearchgate.net Molecular dynamics simulations have further suggested that the hecogenin-BACE-1 protein complex is stable over a certain duration, supporting the potential for a sustained interaction. mdpi.comnih.govresearchgate.net
These in silico findings suggest that hecogenin may act as a BACE-1 antagonist, potentially interfering with the formation of amyloid-beta peptides. mdpi.comnih.govresearchgate.net Further in vivo studies are indicated to confirm the neuroprotective activity of hecogenin in the context of neurodegenerative diseases like Alzheimer's. mdpi.comnih.govresearchgate.net
Modulation of Neuroinflammatory Markers (e.g., Dopamine, TNF-α)
Hecogenin has been reported to modulate levels of certain neuroinflammatory markers, including dopamine and Tumor Necrosis Factor-alpha (TNF-α). innovareacademics.innih.govresearchgate.netresearchgate.net
Studies investigating the antihyperalgesic effects of hecogenin acetate have shown that it can reduce mechanical hyperalgesia induced by dopamine. nih.govresearchgate.net This suggests a potential interaction with dopaminergic pathways involved in pain modulation. nih.govresearchgate.net
Furthermore, hecogenin has been suggested to reduce the production of pro-inflammatory cytokines such as TNF-α. innovareacademics.innih.govresearchgate.netresearchgate.net TNF-α is a key mediator of neuroinflammation and is implicated in various neurological disorders. dovepress.commdpi.comopendentistryjournal.com By reducing TNF-α levels, hecogenin may exert neuroprotective effects by mitigating neuroinflammatory processes. innovareacademics.innih.govresearchgate.netresearchgate.net Research indicates that this modulation of cytokines may contribute to the observed anti-hyperalgesic effects of hecogenin acetate. nih.govresearchgate.net
Effects on Bone Metabolism and Inflammatory Osteolysis
Recent research has explored the effects of hecogenin on bone metabolism, particularly in the context of inflammatory osteolysis (bone loss). nih.govdntb.gov.uae-jbm.orgdp.tech
Studies have investigated the potential of hecogenin to alleviate lipopolysaccharide (LPS)-induced osteolysis in animal models. nih.gov LPS is a potent inducer of inflammation and bone resorption. nih.gov
In vivo studies have indicated that hecogenin can prevent LPS-induced osteolysis by suppressing osteoclastogenesis (the formation of osteoclasts, cells responsible for bone resorption) and inflammatory factors. nih.gov Hecogenin was found to suppress RANKL-induced osteoclast differentiation and bone resorption in vitro. nih.gov
The mechanism involves the modulation of inflammatory responses and macrophage polarization. nih.gov Hecogenin has been shown to inhibit the NF-κB pathway and deactivate the NLRP3 inflammasome, both of which are involved in inflammatory processes that contribute to osteolysis. nih.gov Additionally, hecogenin activates the expression of nuclear factor E2-related factor 2 (Nrf2), which helps to eliminate reactive oxygen species (ROS) generation, another factor contributing to inflammatory bone loss. nih.govdp.tech The inhibitory effect of hecogenin on the NLRP3 inflammasome was found to be reversible by treatment with an Nrf2 inhibitor, highlighting the role of the Nrf2 pathway. nih.gov
These findings suggest that hecogenin may be a promising candidate for the treatment of inflammatory osteolysis by suppressing osteoclast activity and mitigating inflammation and oxidative stress in the bone microenvironment. nih.gov
Inhibition of Osteoclast Differentiation and Bone Resorption
Hecogenin has been shown to suppress osteoclast differentiation, the process by which monocyte-macrophage lineage cells develop into bone-resorbing osteoclasts. This inhibitory effect extends to the functional activity of osteoclasts, reducing bone resorption. Studies using RANKL (receptor activator of nuclear factor κB ligand)-induced osteoclast differentiation models have demonstrated that hecogenin significantly suppresses this process and the subsequent bone resorption. nih.gov
Regulation of NFATc1 Activity
Nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) is a key transcription factor essential for osteoclast differentiation and function. uniprot.org Hecogenin has been found to suppress the activity of NFATc1. nih.gov This regulation of NFATc1 is considered a crucial step in various cell-fate determinations, including the differentiation of osteoclasts. nih.gov The nuclear translocation and activity of NFATc1 are tightly controlled, and its inhibition by hecogenin contributes to the suppression of osteoclastogenesis. uniprot.orgmdpi.comnih.gov
Modulation of Inflammatory Response and Macrophage Polarization
Hecogenin influences the inflammatory response, partly by modulating macrophage polarization. nih.gov Macrophages exhibit plasticity and can polarize into different phenotypes, primarily pro-inflammatory M1 and anti-inflammatory M2 macrophages, which play distinct roles in inflammation and tissue repair. frontiersin.orgfrontiersin.orgresearchgate.net RNA-sequencing studies have indicated that hecogenin inhibits osteoclastogenesis by modulating the inflammatory response and macrophage polarization. nih.gov This suggests that hecogenin may promote a shift from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype, thereby contributing to its anti-inflammatory effects. jci.org
NF-κB Pathway Inhibition
The NF-κB signaling pathway is a central regulator of inflammatory responses. nih.gov Hecogenin has been shown to inhibit the NF-κB pathway. nih.gov Activation of NF-κB is a prerequisite for the priming of the NLRP3 inflammasome and the transcription of pro-inflammatory cytokines. nih.gov By inhibiting NF-κB, hecogenin can reduce the expression of pro-inflammatory mediators and interfere with inflammasome activation. nih.govresearchgate.netsci-hub.se
NLRP3 Inflammasome Deactivation
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system and the development of inflammatory diseases. frontiersin.org Activation of the NLRP3 inflammasome leads to the release of pro-inflammatory cytokines like IL-1β and IL-18 and can induce pyroptosis. nih.govfrontiersin.orgbiospective.com Hecogenin has been found to deactivate the NLRP3 inflammasome. nih.gov This deactivation contributes to its anti-inflammatory properties and its ability to suppress inflammatory processes. frontiersin.orgbiospective.comfrontiersin.orgmdpi.com
Nrf2 Activation and Reactive Oxygen Species (ROS) Elimination
Nuclear factor E2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant enzymes and is crucial for maintaining redox homeostasis. frontiersin.orgmdpi.commdpi.com Hecogenin activates the expression of Nrf2, which in turn helps to eliminate the generation of reactive oxygen species (ROS). nih.gov ROS are signaling molecules but excessive levels contribute to oxidative stress and inflammation. mdpi.comdovepress.com The activation of Nrf2 by hecogenin enhances the cellular antioxidant defense mechanisms, mitigating ROS-induced damage and inflammation. frontiersin.orgmdpi.commdpi.comresearchgate.netfrontiersin.org The inhibitory effect of hecogenin on the NLRP3 inflammasome can be linked to Nrf2 activation, as inhibiting Nrf2 can reverse the deactivation of the NLRP3 inflammasome by hecogenin. nih.gov
Pyroptosis Suppression
Pyroptosis is a highly inflammatory form of programmed cell death mediated by inflammasome activation, particularly the cleavage of gasdermin D. nih.govfrontiersin.orgnih.gov Hecogenin has been shown to suppress pyroptosis. nih.gov This effect is linked to its ability to deactivate the NLRP3 inflammasome and eliminate ROS through Nrf2 activation, as these pathways are involved in initiating and executing pyroptosis. nih.govnih.gov By suppressing pyroptosis, hecogenin can reduce the release of pro-inflammatory intracellular contents, thereby mitigating inflammation. nih.gov
Summary of Preclinical Findings
| Pharmacological Activity | Mechanism Involved | Key Findings (Preclinical) |
| Inhibition of Osteoclast Differentiation | Suppression of RANKL-induced differentiation | Decreased formation of mature osteoclasts. nih.gov |
| Inhibition of Bone Resorption | Reduced functional activity of osteoclasts | Lowered capacity of osteoclasts to resorb bone matrix. nih.gov |
| Regulation of NFATc1 Activity | Suppression of NFATc1 activity | Interference with a key transcription factor for osteoclastogenesis. nih.gov |
| Modulation of Inflammatory Response | Modulation of macrophage polarization | Influences the balance between pro-inflammatory M1 and anti-inflammatory M2 phenotypes. nih.gov |
| NF-κB Pathway Inhibition | Inhibition of NF-κB signaling | Reduced expression of pro-inflammatory mediators and inflammasome priming. nih.gov |
| NLRP3 Inflammasome Deactivation | Deactivation of the NLRP3 complex | Attenuation of inflammasome-mediated inflammation. nih.gov |
| Nrf2 Activation and ROS Elimination | Activation of Nrf2 expression | Increased antioxidant defense and reduction of reactive oxygen species. nih.gov |
| Pyroptosis Suppression | Inhibition of inflammasome-mediated cell death | Prevention of the release of pro-inflammatory intracellular contents. nih.gov |
In Vivo Models of Osteolysis (e.g., LPS-Induced)
Hecogenin has demonstrated protective effects in in vivo models of inflammatory osteolysis. Studies utilizing lipopolysaccharide (LPS)-induced animal models have shown that hecogenin can prevent osteolysis. nih.govacs.orge-jbm.orgpaperdigest.org The mechanism involves the suppression of osteoclastogenesis and inflammatory factors. nih.gov Research indicates that hecogenin can alleviate LPS-induced osteolysis by regulating pyroptosis and reactive oxidative species (ROS) through the activation of nuclear factor E2-related factor 2 (Nrf2). nih.govmdpi.com Hecogenin was found to inhibit the NF-κB pathway and deactivate the NLRP3 inflammasome. nih.gov Furthermore, hecogenin activated Nrf2 expression, which helped eliminate ROS generation. nih.gov The inhibitory effect of hecogenin on the NLRP3 inflammasome could be reversed by treatment with an Nrf2 inhibitor. nih.gov
Antimicrobial and Larvicidal Activities of Hecogenin
Hecogenin and its derivatives have been investigated for their activities against various microorganisms and insect larvae. researchgate.netinnovareacademics.in
Hecogenin has shown activity against fungal species, including Candida. researchgate.netscispace.com Studies on steroidal saponins (B1172615), including those containing hecogenin as an aglycone, have indicated antifungal activity against opportunistic pathogens like Candida albicans, Candida glabrata, and Candida krusei. researchgate.net The antifungal activity of these saponins appears to be linked to their aglycone moieties and the structure and number of monosaccharide units in their sugar chains. researchgate.net Some hecogenin saponins have demonstrated effectiveness against pathogenic candidal species in vitro. nih.gov For instance, one study reported that specific saponins were very active against Candida albicans, inhibiting hyphal formation and destroying the cell membrane of the fungus. nih.gov
Hecogenin, particularly in its acetylated form (hecogenin acetate), has shown larvicidal activity against Aedes aegypti, a primary vector for dengue. researchgate.netinnovareacademics.innih.govdocumentsdelivered.commdpi.comscielo.br Studies evaluating the effect of hecogenin acetate on Aedes aegypti larvae (L4 stage) have demonstrated mortality over time. nih.gov
| Concentration (20 mg/mL) | Mortality at 24 hours | Mortality at 48 hours | Mortality at 72 hours | Mortality at 96 hours | Mortality at 120 hours |
| Hecogenin Acetate | 0% | 0% | 10% | 80% | 95% |
| Control Group | 0% | 0% | 0% | 0% | 0% |
Data based on exposure of 20 larvae per group. nih.gov
The observed results confirm the larvicidal activity of hecogenin acetate against Aedes aegypti. nih.gov A possible mechanism of action suggested is that hecogenin acetate mimics insect growth hormone, thereby disrupting larval development and leading to death. innovareacademics.innih.gov
Hecogenin has also been reported to possess antibacterial effects. researchgate.net Research has investigated the antibacterial activity of hecogenin acetate against strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.netnih.govresearchgate.net While hecogenin acetate showed minimal inhibitory concentration without significant relevance in some evaluations, studies have explored its potential to modify antibiotic activity. researchgate.netnih.govresearchgate.net
Regarding efflux pump inhibition, studies specifically investigating the effect of hecogenin acetate on NorA and MepA efflux pumps in Staphylococcus aureus strains have indicated that hecogenin acetate does not interfere with the mechanism of these efflux pumps in the tested bacteria. researchgate.netnih.govresearchgate.netnih.gov
Modulatory Effects on Steroid Hormone Synthesis Pathways
Hecogenin and its derivatives have been studied for their influence on steroid hormone synthesis.
Hecogenin and hecogenin acetate have shown effects related to aldosterone (B195564) synthesis. Research exploring the potential diuretic effects of hecogenin and hecogenin acetate in Sprague-Dawley rats compared to established diuretics like furosemide (B1674285) and spironolactone (B1682167) found that both compounds significantly increased urine and electrolyte excretion in a dose-dependent manner, particularly at higher doses. sciprofiles.comscite.aiorcid.orgsciprofiles.com Gene expression studies revealed a dose-dependent reduction in aldosterone synthase gene expression, suggesting that the inhibition of aldosterone synthesis is a potential mechanism for their observed diuretic activity. sciprofiles.com Hecogenin acetate exhibited more pronounced diuretic effects than hecogenin, which was attributed to its stronger impact on aldosterone synthase inhibition. sciprofiles.com
Regulation of CYP11B1 Gene Expression
Research has explored the potential impact of hecogenin on the expression of the CYP11B1 gene. CYP11B1, also known as 11β-hydroxylase, is an enzyme involved in the biosynthesis of corticosteroids, catalyzing the conversion of 11-deoxycortisol to cortisol in the adrenal gland. wikipedia.orgoup.com While some studies have investigated the effects of Tribulus terrestris extract, which contains hecogenin, on hormone levels, direct and specific data detailing hecogenin's isolated effect on CYP11B1 gene expression is limited in the provided search results. One study mentions that treatment with Tribulus terrestris extract and hecogenin showed a significant rise in the levels of aldosterone and corticosterone (B1669441) in Wistar rats, suggesting a potential influence on corticosteroid synthesis pathways which involve CYP11B1. researchgate.net However, the precise mechanism or direct regulation of CYP11B1 gene expression by hecogenin alone requires further detailed investigation.
Impact on CYP17A1
The impact of hecogenin on CYP17A1 (steroid 17-alpha-hydroxylase/17,20 lyase) has also been investigated. CYP17A1 is a key enzyme in the steroidogenic pathway, catalyzing both 17α-hydroxylase and 17,20-lyase activities, essential for the synthesis of glucocorticoids and sex steroids. researchgate.netacs.org Studies have indicated that hecogenin and its acetate derivative (hecogenin acetate) can lead to a substantial decrease in CYP17A1 gene expression. researchgate.net This suggests a potential modulatory role of hecogenin on the synthesis of hormones regulated by CYP17A1.
Other Investigated Pharmacological Activities
Beyond its potential influence on specific cytochrome P450 enzymes, hecogenin and its derivatives have demonstrated a range of other pharmacological activities in preclinical settings.
Cardiotonic Activity
Hecogenin has been reported to possess cardiotonic properties. innovareacademics.ind-nb.info While the precise mechanisms underlying this activity are not extensively detailed in the provided information, its mention in reviews summarizing the pharmacological roles of hecogenin suggests a historical or observed effect on cardiac function. innovareacademics.ind-nb.info
UGT1A4 Inhibition
Hecogenin has been identified as a selective inhibitor of human UDP-glucuronosyltransferase 1A4 (UGT1A4). nih.govresearchgate.netcapes.gov.brxenotech.com UGT1A4 is an enzyme involved in the glucuronidation of various substrates, including drugs and endogenous compounds. mims.comacs.org Studies assessing the selectivity of various inhibitors for human UGTs have shown that hecogenin significantly inhibits only UGT1A4 among the tested isoforms, with an IC50 value of 1.5 µM. nih.govresearchgate.netcapes.gov.br This selective inhibition suggests a potential for hecogenin to influence the metabolism of substances primarily glucuronidated by UGT1A4.
Table 1: Inhibition of Human UGTs by Hecogenin
| UGT Isoform | Inhibition by Hecogenin | IC50 (µM) | Reference |
| UGT1A1 | No significant inhibition | - | nih.govresearchgate.netcapes.gov.br |
| UGT1A3 | No significant inhibition | - | nih.govresearchgate.netcapes.gov.br |
| UGT1A4 | Significant inhibition | 1.5 | nih.govresearchgate.netcapes.gov.br |
| UGT1A6 | No significant inhibition | - | nih.govresearchgate.netcapes.gov.br |
| UGT1A7 | No significant inhibition | - | nih.govresearchgate.netcapes.gov.br |
| UGT1A8 | No significant inhibition | - | nih.govresearchgate.netcapes.gov.br |
| UGT1A9 | No significant inhibition | - | nih.govresearchgate.netcapes.gov.br |
| UGT1A10 | No significant inhibition | - | nih.govresearchgate.netcapes.gov.br |
| UGT2B7 | No significant inhibition | - | nih.govresearchgate.netcapes.gov.br |
| UGT2B15 | No significant inhibition | - | nih.govresearchgate.netcapes.gov.br |
Anthelmintic Properties
Hecogenin and its acetylated form, hecogenin acetate, have demonstrated anthelmintic properties. innovareacademics.inresearchgate.netcaymanchem.comchemicalbook.comglpbio.comnih.gov Hecogenin acetate has been shown to reduce the percentage of mobile larvae in goat fecal cultures containing Haemonchus, Oesophagostomum, and Trichostrongylus nematodes, with an EC50 of 0.49 mg/ml. caymanchem.comchemicalbook.comglpbio.com This indicates a potential for hecogenin derivatives in the control of parasitic nematodes.
Regenerative Medicine Research (Cell Growth and Differentiation)
Preclinical research suggests that hecogenin may have applications in regenerative medicine, particularly concerning cell growth and differentiation. vitabase.com Some in vitro and animal studies indicate that hecogenin can promote tissue repair and support cellular health. vitabase.com While the specific mechanisms are not fully elucidated in the provided context, these findings suggest a potential role for hecogenin as a stimulant or modulator in processes related to cell proliferation and differentiation, which are central to regenerative medicine approaches. scivisionpub.comopenaccessjournals.comnumberanalytics.com
Structure Activity Relationship Sar Studies of Hecogenin and Its Analogs
Impact of Spiro-Oxane Framework on Biological Activity
The characteristic spiro-oxane framework, specifically the spirostanol (B12661974) skeleton, is a defining feature of hecogenin and is fundamental to its biological activities. This rigid, tetracyclic steroidal nucleus with a spiroketal side chain is a common motif in a wide array of bioactive natural products. nih.gov The spirostanol structure itself is a key determinant for various pharmacological effects, including cytotoxic, antimicrobial, and anti-inflammatory activities. researchgate.netnih.gov
Influence of Acetylation on Hecogenin's Pharmacological Profile
Acetylation is a common chemical modification employed to alter the physicochemical and pharmacological properties of natural products like hecogenin. The primary site of acetylation in hecogenin is the hydroxyl group at the C-3 position, resulting in the formation of hecogenin acetate (B1210297). This modification has a notable impact on the molecule's solubility, stability, and biological activity.
Hecogenin itself is relatively unstable and susceptible to hydrolysis. The introduction of an acetyl group at the C-3 position enhances the chemical stability of the molecule. researchgate.net While hecogenin acetate exhibits low solubility in aqueous media, this increased lipophilicity can influence its absorption, distribution, and interaction with cellular membranes. bohrium.com
From a pharmacological standpoint, acetylation can modulate the bioactivity of hecogenin. Hecogenin acetate has been reported to possess significant anti-inflammatory, antinociceptive (pain-relieving), and antihyperalgesic properties. bohrium.com In some instances, the acetylated form may exhibit enhanced or different activities compared to the parent compound, suggesting that the acetyl group may play a role in target binding or influence the molecule's pharmacokinetic profile. researchgate.net The conversion to hecogenin acetate is therefore a key strategy in developing derivatives with potentially improved therapeutic properties. researchgate.net
| Property | Hecogenin | Hecogenin Acetate |
| Chemical Stability | Relatively unstable, prone to hydrolysis researchgate.net | More chemically stable researchgate.net |
| Solubility | May have solubilization issues in biological fluids bohrium.com | Low solubility in aqueous media bohrium.com |
| Key Activities | Anti-inflammatory, gastroprotective, antitumoral, antimicrobial bohrium.comnih.gov | Anti-inflammatory, antinociceptive, antihyperalgesic bohrium.com |
Role of Functional Group Modifications on Potency and Selectivity
Beyond simple acetylation, more complex modifications of hecogenin's functional groups have been explored to enhance its potency and selectivity for specific biological targets. The hydroxyl group at C-3 and the ketone at C-12 are primary sites for chemical derivatization. These modifications can alter the molecule's electronic properties, hydrogen-bonding capacity, and steric profile, all of which are critical for receptor interaction.
A notable example involves the synthesis of ester derivatives of hecogenin. In one study, esters of hecogenin and its aza-homo-analog were prepared using isomers of N,N-bis(2-chloroethyl)aminocinnamic acid. nih.gov The resulting compounds were evaluated for their cytogenetic effects. The research found that the biological activity of these derivatives was dependent on the specific structure of the attached ester group. nih.gov For instance, the esters of the aza-homo-hecogenin with the meta- and ortho-isomers of the cinnamic acid derivative were found to be more active than the other synthesized compounds, demonstrating that modification of the core structure and the nature of the ester substituent can significantly influence biological activity. nih.gov
Such studies underscore the principle that targeted functional group modifications can be a powerful tool to modulate the pharmacological profile of hecogenin, potentially leading to the development of analogs with improved therapeutic indices.
| Hecogenin Derivative | Modification | Observed Effect | Reference |
| Hecogenin Esters | Esterification at C-3 with N,N-bis(2-chloroethyl)aminocinnamic acid isomers | Varied cytogenetic effects depending on the isomer | nih.gov |
| Aza-homo-Hecogenin Esters | Ring A modification (aza-homo) and esterification with cinnamic acid derivatives | Showed higher activity compared to other derivatives in the study | nih.gov |
Comparative Analysis with Structurally Similar Steroids
Comparing hecogenin with other structurally related steroidal sapogenins, such as diosgenin (B1670711) and tigogenin (B51453), provides valuable insights into the structure-activity relationships within this class of compounds. These three molecules share the same basic spirostanol skeleton but differ in specific functional groups on the steroid nucleus.
Hecogenin has a ketone group at the C-12 position.
Diosgenin features a double bond between C-5 and C-6.
Tigogenin is the fully saturated analog, lacking both the C-12 ketone and the C-5/C-6 double bond.
These seemingly minor structural differences lead to distinct pharmacological profiles. For instance, in a study comparing their effects on human osteosarcoma cells, all three compounds exhibited antiproliferative activity. However, only diosgenin was found to induce strong apoptosis and cell cycle arrest. This profound difference in activity was linked to diosgenin's ability to significantly increase the expression of the p53 tumor suppressor protein, an effect not observed with hecogenin or tigogenin.
This comparative analysis highlights that the presence and position of functional groups like ketones and double bonds on the steroid backbone are critical determinants of the specific biological activities and mechanisms of action of these closely related sapogenins.
| Compound | Key Structural Feature | Notable Biological Activity |
| Hecogenin | C-12 ketone | Antiproliferative, anti-inflammatory bohrium.com |
| Diosgenin | Δ⁵ double bond | Antiproliferative, induces strong apoptosis and cell cycle arrest |
| Tigogenin | Saturated A/B rings | Antiproliferative |
Biotechnological and Industrial Applications of Hecogenin in Research
Hecogenin as a Precursor in Pharmaceutical Synthesis (Steroidal Drugs, Corticosteroids, Anabolic Steroids)
Hecogenin holds prime importance in the pharmaceutical industry as a key precursor for the semi-synthetic production of various steroidal drugs biosynth.comresearchgate.net. Its conversion into valuable therapeutics makes it a crucial intermediate, particularly in the manufacture of anti-inflammatory and immunosuppressive drugs biosynth.com. The presence of the steroidal nucleus in hecogenin's structure allows it to serve as a prototype for the synthesis of steroidal hormones researchgate.net.
Corticosteroids
Hecogenin is widely used as a precursor for corticosteroid drugs researchgate.netmdpi.com. These include a range of important pharmaceuticals such as cortisone, hydrocortisone, prednisolone, prednisone, and dexamethasone (B1670325) researchgate.netmdpi.com. The chemical transformation of hecogenin into these corticosteroids has been a subject of ongoing study, with considerable progress made in developing efficient conversion processes unido.org.
| Corticosteroid | PubChem CID |
| Cortisone | 222786 nih.gov |
| Hydrocortisone | 5754 nih.gov |
| Prednisolone | 5755 guidetopharmacology.orgindiamart.comuni.lu |
| Prednisone | 5865 wikipedia.orguni.lunih.govguidetopharmacology.org |
| Dexamethasone | 5743 researchgate.netmims.comfishersci.nonih.govuni.lu |
| Betamethasone | Not found in search results |
| Triamcinolone | Not found in search results |
Anabolic Steroids
Hecogenin also contributes to the synthesis of anabolic hormones researchgate.net. Its structural characteristics allow for its use as a precursor in the synthesis of anabolic steroids ontosight.aibiosynth.com. Research indicates that hecogenin can be used as a starting material for the production of protein anabolic hormones like stanozolol (B1681124) and methandienone mdpi.com.
| Anabolic Steroid | PubChem CID |
| Testosterone | 6013 uni.luguidetopharmacology.orgnih.gov |
| Nandrolone | 9904 probes-drugs.orgnih.gov |
| Stanozolol | Not found in search results |
| Methandienone | Not found in search results |
Research on Hecogenin in Natural Product Chemistry
Research in natural product chemistry focuses on the isolation, characterization, and potential applications of compounds derived from natural sources, including hecogenin from plants like Agave species ontosight.aivitabase.comresearchgate.net. Studies investigate methods for isolating hecogenin from plant sources and exploring its intrinsic biological activities ontosight.aivitabase.com. Hecogenin has demonstrated potential biological activities in laboratory studies, including anti-inflammatory, antioxidant, and cytoprotective properties vitabase.comlipidmaps.org. Preclinical research suggests it may help modulate immune responses and support cellular health vitabase.com. For example, in vitro and animal studies indicate that hecogenin can inhibit inflammatory mediators and promote tissue repair vitabase.com. Research also explores the biosynthetic pathways of hecogenin and modifications to optimize its use biosynth.com.
Exploratory Research in Agricultural Pest Control
While the primary focus of hecogenin research is in the pharmaceutical industry, there is exploratory research into its potential applications in other areas, including agricultural pest control. Although detailed findings on hecogenin's direct use in agricultural pest control were not extensively present in the provided search results, the broader study of natural products and their bioactivities can lead to such explorations. Some research indicates that hecogenin derivatives may show activity against organisms like Aedes aegypti larvae researchgate.net. This suggests a potential avenue for further investigation into hecogenin or its modified forms as environmentally friendly pest control agents.
Future Directions and Advanced Research Frontiers for Hecogenin
Elucidation of Novel Molecular Targets and Signaling Pathways
Understanding the precise molecular targets and signaling pathways modulated by hecogenin is crucial for its rational development as a therapeutic agent. Current research suggests hecogenin's involvement in various pathways related to inflammation and cellular proliferation. For instance, studies have indicated that hecogenin can decrease superoxide (B77818) anion formation and inhibit myeloperoxidase release in neutrophils, suggesting an impact on inflammatory responses lipidmaps.org. Furthermore, hecogenin has been shown to inhibit the proliferation of several breast cancer cell lines and decrease tumor volume in a mouse xenograft model lipidmaps.org. Its anti-inflammatory effects may be linked to the diminution of TNF-α and IL-12 cytokines production tandfonline.com. Hecogenin acetate (B1210297) has also been reported to modulate ERK1/2 phosphorylation sci-hub.se. Future research aims to comprehensively map the interactions of hecogenin and its derivatives with specific proteins and signaling cascades, potentially identifying novel targets for therapeutic intervention. This includes further investigation into pathways such as PPARγ, ERK1/2, and MMP-2, which have been implicated in its pharmacological activities nih.gov.
Development of Advanced Delivery Systems and Formulations (e.g., Cyclodextrin Complexes)
Improving the delivery and bioavailability of hecogenin is a key area of future research. Advanced delivery systems and formulations are being investigated to enhance its solubility, stability, and targeted delivery to specific tissues or cells. Cyclodextrins (CDs) and their derivatives have emerged as promising carriers due to their ability to form inclusion complexes, which can improve drug solubility, stability, and controlled release mdpi.comijpcbs.comnih.gov. Research into cyclodextrin-based drug delivery systems for various compounds has shown their potential to enhance bioavailability and targeted delivery, including to the central nervous system mdpi.comcyclodextrinnews.com. Developing hecogenin-cyclodextrin complexes or incorporating hecogenin into other advanced formulations like nanoparticles or supramolecular hydrogels could lead to improved therapeutic efficacy and potentially reduce the required dosage nih.gov.
Integrated Omics Approaches in Hecogenin Research (e.g., RNA-sequencing)
Integrated omics approaches, such as transcriptomics (e.g., RNA-sequencing), proteomics, and metabolomics, offer powerful tools to gain a holistic understanding of hecogenin's effects at a systems level. By analyzing changes in gene expression, protein profiles, and metabolic alterations in response to hecogenin treatment, researchers can identify complex biological networks and pathways that are influenced by the compound nih.govcd-genomics.comresearchgate.netmdpi.com. RNA-sequencing, for example, can reveal how hecogenin affects global gene expression patterns, providing insights into its mechanisms of action and identifying potential biomarkers of response. These integrated approaches can help to unravel the multifaceted effects of hecogenin and identify novel therapeutic targets or indicators of efficacy.
Application of Computational Chemistry and Drug Design (e.g., Molecular Docking, Molecular Dynamics Simulation)
Computational chemistry and drug design techniques are increasingly being applied to accelerate the research and development of hecogenin-based therapeutics. Techniques such as molecular docking and molecular dynamics simulations can provide valuable insights into the binding interactions between hecogenin and its potential molecular targets mdpi.comresearchgate.netmdpi.comresearchgate.net. Molecular docking can predict the preferred binding poses and affinities of hecogenin with target proteins, while molecular dynamics simulations can assess the stability of these interactions over time mdpi.comresearchgate.netresearchgate.net. These computational approaches can help to rationalize experimental findings, guide the design of novel hecogenin analogs with improved activity or selectivity, and predict their pharmacokinetic properties mdpi.comresearchgate.netmdpi.comresearchgate.net. For instance, molecular docking studies have shown promising binding affinity of hecogenin towards the BACE-1 protein, a target for neurodegenerative disorders, and molecular dynamics simulations supported the stability of this complex mdpi.comresearchgate.netnih.gov.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Notes |
| Hecogenin | BACE-1 | -11.3 | Promising binding affinity mdpi.comresearchgate.netnih.gov. |
| Hecogenin | MEK1/2 | Modest activity | Down-regulation of effectors sci-hub.seresearchgate.net. |
| Hecogenin | PI3K/Akt/mTOR | Potential target | Involved in cancer pathways plos.org. |
| Hecogenin | Wnt/β-catenin | Potential target | Involved in cancer pathways plos.org. |
This table is intended to be interactive, allowing users to sort and filter the data.
Exploration of Hecogenin in Combination Therapies
Exploring the potential of hecogenin in combination with other therapeutic agents is a promising future direction. Combining hecogenin with existing drugs could lead to synergistic effects, allowing for lower doses of each compound and potentially reducing toxicity or overcoming drug resistance. Research has already investigated the anti-inflammatory effects of hecogenin in combination with Fluticasone in models of atopic dermatitis and airway hyper-responsiveness, suggesting a potential to reduce the dose of Fluticasone tandfonline.comresearchgate.netnih.gov. Additionally, studies have explored hecogenin and its combination in attenuating experimental ulcerative colitis researchgate.net. Further research is needed to identify optimal drug combinations and understand the underlying mechanisms of interaction.
Biosynthetic and Semi-Synthetic Pathway Optimization for Industrial Scale-Up
Optimizing the production of hecogenin through biosynthetic and semi-synthetic pathways is essential for its large-scale availability and potential commercialization. Hecogenin is naturally derived from plants like Agave sisalana lipidmaps.orgbiosynth.com. Research into the biosynthetic pathways in these plants can identify key enzymes and genes involved in hecogenin production, which could potentially be engineered for higher yields slideshare.net. Semi-synthetic approaches, starting from readily available precursors, are also being explored to develop efficient and scalable methods for hecogenin synthesis and the generation of novel analogs biosynth.comacs.orgmdpi.com. Advances in synthetic biology and metabolic engineering hold promise for optimizing microbial biosynthesis or developing efficient chemical synthesis routes for industrial-scale production of hecogenin and its derivatives mdpi.comnih.govoligofastx.com.
Q & A
What standardized assays are recommended for evaluating Hecogenin’s cytotoxicity and genotoxicity in vitro?
Basic Research Question
The MTT assay is widely used to assess cytotoxicity by measuring mitochondrial activity in cells exposed to Hecogenin. For genotoxicity, the comet assay detects DNA strand breaks, while the cytokinesis-block micronucleus (CBMN) assay evaluates chromosomal damage and nuclear abnormalities in dividing cells (e.g., HepG2 cells) . Statistical validation should include non-parametric tests (e.g., Kruskal-Wallis and Mann-Whitney U tests) to account for non-normal data distributions .
How can researchers resolve contradictions between Hecogenin’s DNA-damaging effects and its observed reduction in mutagenic markers?
Advanced Research Question
While Hecogenin induces DNA damage at low concentrations (e.g., 10–50 μM), studies suggest this damage may be transient and efficiently repaired, preventing mutagenic dissemination during cell division . To investigate this, combine comet assay data with DNA repair pathway analyses (e.g., expression of base excision repair proteins) and time-course experiments to track damage resolution. Conflicting results may arise from variations in cell type, exposure duration, or repair capacity, necessitating replication across models .
What in vivo models are appropriate for studying Hecogenin’s anti-inflammatory and gastroprotective mechanisms?
Basic Research Question
Ethanol-induced gastric ulcer models in rats are effective for evaluating gastroprotection. Key endpoints include histopathological analysis of mucosal damage, lipid peroxidation levels, and cyclooxygenase-2 (COX-2) expression . For anti-inflammatory studies, carrageenan-induced paw edema or TNF-α-driven hyperalgesia models in mice allow quantification of cytokine levels (e.g., IL-1β) and Fos protein expression in spinal cord regions .
What experimental strategies can elucidate Hecogenin’s dual role in apoptosis induction and anti-proliferative effects in cancer cells?
Advanced Research Question
Hecogenin’s anti-cancer effects involve caspase-3/9 activation and COX-2 inhibition, which promote apoptosis in human osteosarcoma and rheumatoid arthritis-derived cells . To dissect these mechanisms:
- Use RNA interference to silence caspase or COX-2 genes and assess apoptosis resistance.
- Combine flow cytometry (Annexin V/PI staining) with mitochondrial membrane potential assays (JC-1 dye) to validate apoptotic pathways.
- Compare dose-response curves across cell lines to identify tissue-specific thresholds (e.g., cytotoxicity at ≥100 μM in HepG2 vs. lower doses in osteosarcoma) .
How should researchers design pharmacokinetic studies to address Hecogenin’s bioavailability limitations?
Methodological Focus
Hecogenin’s low solubility and bioavailability require innovative formulations:
- Nanocarriers : Test liposomal or polymeric nanoparticles to enhance dissolution and cellular uptake.
- Metabolic Profiling : Use LC-MS/MS to quantify Hecogenin and metabolites in plasma and tissues after oral/intraperitoneal administration.
- Synergistic Combinations : Screen for bioavailability enhancers (e.g., piperine) in co-administration models .
What molecular docking or computational approaches are suitable for studying Hecogenin’s interaction with opioid receptors?
Advanced Research Question
Hecogenin’s anti-nociceptive effects involve opioid receptor activation . To model interactions:
- Perform molecular docking using crystal structures of μ-opioid receptors (e.g., PDB ID 4DKL) and compare binding affinities to known agonists (e.g., morphine).
- Validate predictions with in vitro receptor-binding assays (e.g., competitive displacement of radiolabeled ligands).
- Use molecular dynamics simulations to assess stability of Hecogenin-receptor complexes under physiological conditions.
How can conflicting results on Hecogenin’s larvicidal activity be systematically addressed?
Methodological Focus
Discrepancies in larvicidal efficacy (e.g., delayed lethality at 72–120 hours) may stem from differential metabolism or hormone-mimicking effects . Standardize protocols by:
- Using WHO-recommended larval strains and concentrations.
- Incorporating enzyme inhibitors (e.g., cytochrome P450 blockers) to test metabolic activation requirements.
- Measuring ecdysone receptor binding affinity to confirm growth disruption mechanisms.
What are the current gaps in understanding Hecogenin’s role in oxidative stress modulation?
Research Gap Analysis
While Hecogenin reduces lipid peroxidation and increases glutathione in gastric models , its effects on other antioxidant pathways (e.g., Nrf2/Keap1) remain unexplored. Future studies should:
- Quantify Nrf2 nuclear translocation and downstream targets (e.g., HO-1) in oxidative stress models.
- Compare Hecogenin’s antioxidant capacity to reference compounds (e.g., ascorbic acid) using ORAC or FRAP assays.
Table 1: Key Pharmacological Activities of Hecogenin
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
